N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide
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Overview
Description
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide is an organic compound that belongs to the class of triazine derivatives. This compound is known for its utility in various chemical reactions, particularly in the synthesis of amides and esters. It is often used as a coupling reagent in organic synthesis due to its efficiency and effectiveness.
Mechanism of Action
Target of Action
Similar compounds are known to activate carboxylic acids, particularly for amide synthesis .
Mode of Action
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide likely operates through a mechanism similar to other common amide coupling reactions involving activated carboxylic acids . The carboxylic acid first reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Analysis
Biochemical Properties
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide is involved in the activation of carboxylic acids, particularly for amide synthesis . It is one reagent used for amide coupling, a common reaction in organic chemistry . The compound interacts with enzymes and other biomolecules during these reactions .
Cellular Effects
The effects of this compound on cells are primarily related to its role in the synthesis of amides . By facilitating amide coupling, it influences various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of carboxylic acid derivatives . First, the carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium (NMM) . This resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to be stable . It can decompose to form 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine (DMTM) when suspended in CH2Cl2 for 3 hours at room temperature .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to the synthesis of carboxylic acid derivatives . The compound interacts with enzymes during these reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with benzenesulfonamide. The reaction is usually carried out in the presence of a base such as N-methylmorpholine. The process involves the formation of a quaternary ammonium salt, which is then converted to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Condensation Reactions: It reacts with carboxylic acids and amines to form amides.
Esterification Reactions: It reacts with carboxylic acids and alcohols to form esters.
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the triazine ring.
Common Reagents and Conditions
Condensation Reactions: Typically carried out in tetrahydrofuran (THF) with the presence of a base such as N-methylmorpholine.
Esterification Reactions: Conducted in alcohol solvents like methanol, ethanol, or isopropyl alcohol, often in the presence of a base.
Major Products Formed
Amides: Formed from the reaction with carboxylic acids and amines.
Esters: Formed from the reaction with carboxylic acids and alcohols.
Scientific Research Applications
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a coupling reagent in the synthesis of peptides and other organic compounds.
Biology: Employed in the modification of biomolecules, such as the ligation of polysaccharides.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,6-dimethoxy-1,3,5-triazine: A precursor used in the synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide.
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used as a coupling reagent.
Uniqueness
This compound is unique due to its high efficiency in coupling reactions, particularly in the synthesis of amides and esters. Its ability to activate carboxylic acids under mild conditions makes it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-19-11-14-10(15-12(16-11)20-2)8-13-21(17,18)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGSPOWYQCBCFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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